2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole
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Overview
Description
2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of substituents at the 2 and 4 positions of the thiazole ring significantly influences its biological activity and chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole typically involves the reaction of 3,5-dimethylaniline with 2-fluorobenzaldehyde in the presence of a thioamide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the 2 and 4 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and microbial processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Phenylthiazole: Exhibits anti-inflammatory and analgesic activities.
2,4-Disubstituted Thiazoles: A broad class with diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of both 3,5-dimethylphenyl and 2-fluorophenyl groups enhances its potential as a multifunctional bioactive molecule .
Properties
Molecular Formula |
C17H15FN2S |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15FN2S/c1-11-7-12(2)9-13(8-11)19-17-20-16(10-21-17)14-5-3-4-6-15(14)18/h3-10H,1-2H3,(H,19,20) |
InChI Key |
JUABLOTXYKSMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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